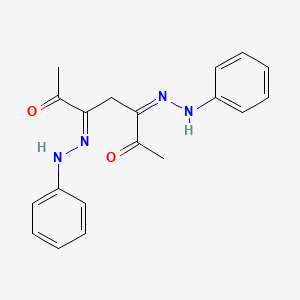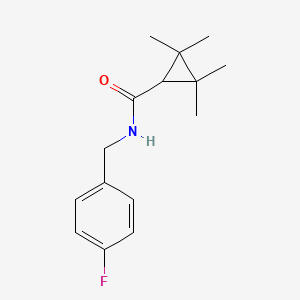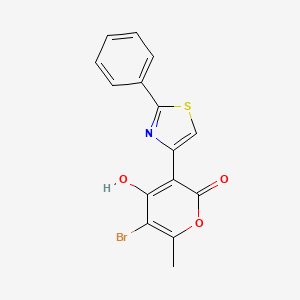![molecular formula C13H16N4S B13373032 6-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373032.png)
6-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. The incorporation of the adamantyl group enhances the lipophilicity and biological availability of these molecules, making them promising candidates for drug development .
Métodos De Preparación
The synthesis of 6-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with adamantyl-containing reagents in the presence of a catalyst such as piperidine . The reaction is usually carried out in refluxing ethanol for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Análisis De Reacciones Químicas
6-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazolothiadiazole ring
Common reagents used in these reactions include phosphorus oxychloride (POCl3) for cyclization, and various oxidizing or reducing agents depending on the desired transformation . The major products formed from these reactions are typically derivatives with enhanced biological activities .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 6-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, as an antiviral agent, it inhibits the activity of HIV reverse transcriptase by binding to the enzyme’s active site, thereby preventing viral replication . In its anticancer role, the compound induces apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . The exact pathways and molecular targets may vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
6-(1-Adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of the adamantyl group, which enhances its lipophilicity and biological availability. Similar compounds include:
3,6-Disubstituted [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles: These compounds also exhibit significant biological activities but may lack the enhanced properties conferred by the adamantyl group.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These are structurally similar but differ in the fusion of the triazole and thiadiazole rings, leading to different biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles with different substituents: Variations in the substituents can lead to differences in biological activity and specificity.
Propiedades
Fórmula molecular |
C13H16N4S |
|---|---|
Peso molecular |
260.36 g/mol |
Nombre IUPAC |
6-(1-adamantyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H16N4S/c1-8-2-10-3-9(1)5-13(4-8,6-10)11-16-17-7-14-15-12(17)18-11/h7-10H,1-6H2 |
Clave InChI |
MCJRAWRVHRHFNY-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C4=NN5C=NN=C5S4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Acetyl-4-[(4-iodo-3-methylphenyl)sulfonyl]piperazine](/img/structure/B13372957.png)

![ethyl 5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B13372963.png)
![5-benzoyl-2-chloro-4-(3-chlorophenyl)-2a-phenyl-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1(2H)-one](/img/structure/B13372964.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide](/img/structure/B13372965.png)
![N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B13372975.png)
![5-hexyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B13372985.png)

![3-(1-Benzofuran-2-yl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372990.png)

![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-cyclopentylamine](/img/structure/B13373005.png)
![N-[2-(2-thienyl)ethyl]-2,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B13373008.png)

![(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13373023.png)
